N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-16-8-4-2-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-3-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZJYHXEJHWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide typically involves multiple steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the benzothiophene core.
Attachment of Methoxybenzamide: The final step involves the coupling of the hydroxyethylated benzothiophene with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzothiophene core can be reduced under specific conditions to form dihydrobenzothiophene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydrobenzothiophene derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzothiophene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound could modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Core Structure | Functional Groups | Key Features | Reference |
|---|---|---|---|---|
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-methylbenzoyl, 2-amino-2-methyl-1-propanol | N,O-bidentate directing group for metal catalysis | [1] |
| N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | Benzamide | 2-methoxybenzoyl, 2-methylpropanol | Isoelectronic with target compound; lacks benzothiophene | [9] |
| 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | Benzamide | 2-methoxybenzoyl, diethylaminoethyl | Pharmacologically active impurity in metoclopramide | [7] |
| N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide | Benzamide | 2-bromo-5-methoxybenzoyl, benzothiophen-3-yl | Bromine substituent enhances steric bulk and electronic effects | [10] |
Key Observations :
- Methoxy positioning (ortho vs. para) influences electronic properties: ortho-methoxy groups may sterically hinder rotation, affecting binding affinity [7].
Pharmacological and Chemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Projections)
| Property | Target Compound | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide [9] | 4-(Acetylamino)-5-chloro-2-methoxybenzamide [7] |
|---|---|---|---|
| LogP | ~3.2 (estimated) | 1.8 | 2.5 |
| Solubility | Low (hydrophobic benzothiophene) | Moderate (polar hydroxy group) | High (ionizable diethylamino group) |
| Synthetic Route | Likely via benzothiophene-3-ethylamine + 2-methoxybenzoyl chloride | 2-methoxybenzoic acid + 2-amino-2-methyl-1-propanol [1] | Acetylation of 5-chloro-2-methoxybenzamide |
Key Findings :
- Synthetic challenges : Benzothiophene derivatives require specialized coupling reagents, unlike simpler benzamides synthesized via Schotten-Baumann reactions [1].
Crystallographic and Structural Analysis
Table 3: Crystallographic Data for Related Benzamides
| Compound | Space Group | Bond Angles (C–C–N/O) | Hydrogen Bonding | Reference |
|---|---|---|---|---|
| (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide | P21/c | C21–N1: 118.93° | O2–H⋯N interaction | [3][8] |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | P-1 | C–O: 1.423 Å | Intramolecular O–H⋯O | [1] |
Structural Insights :
- The target compound likely adopts a planar conformation due to conjugation between the benzothiophene and benzamide groups, similar to dihydrothiazol derivatives [3].
- Hydrogen bonding between the hydroxyethyl group and methoxy oxygen may stabilize the structure, as seen in N,O-bidentate systems [1].
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene moiety linked to a hydroxyethyl group and a methoxybenzamide. Its chemical structure is significant for its interactions with biological targets.
- Antitumor Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing benzothiophene structures have shown to inhibit cell proliferation in various cancer cell lines, including lung cancer models (e.g., HCC827 and NCI-H358) with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting a potential role in treating infections .
- DNA Binding : The binding affinity of benzothiophene derivatives to DNA has been studied extensively. These compounds often bind within the minor groove of DNA, which may interfere with replication and transcription processes, leading to cytotoxic effects in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Safety and Toxicity
Preliminary toxicity assessments indicate that while these compounds exhibit promising biological activity, further studies are required to evaluate their safety profile comprehensively. The presence of both hydroxy and methoxy groups may influence toxicity and bioavailability, necessitating detailed pharmacokinetic studies.
Q & A
What are the optimal synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide, and how can researchers ensure high yield and purity?
Basic Research Question
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Coupling reactions : Use palladium-catalyzed hydrogenation (e.g., Pd/C, H₂, MeOH) to reduce intermediates, as demonstrated in benzamide derivative syntheses .
- Protection/deprotection strategies : Employ silyl protecting groups (e.g., TIPSCl with Et₃N/DMAP) to stabilize hydroxyl groups during functionalization .
- Purification : Utilize column chromatography and recrystallization (e.g., methanol or dichloromethane) to isolate the final product with >95% purity.
Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted benzothiophene intermediates.
How can crystallographic fragment screening and SHELX refinement resolve structural ambiguities in this compound?
Advanced Research Question
Methodology :
- Crystallographic fragment screening : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to study binding modes. High-resolution X-ray diffraction (1.5–2.0 Å) is essential for resolving the hydroxyethyl and methoxybenzamide moieties .
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks. SHELXPRO interfaces can validate structural models against electron density maps .
Data Contradiction Analysis : Discrepancies in bond angles or torsion angles may arise from crystal packing effects. Cross-validate with DFT calculations or neutron diffraction data.
What experimental strategies are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?
Advanced Research Question
SAR Workflow :
Derivatization : Syntize analogs with modifications to the benzothiophene (e.g., halogenation) or methoxybenzamide (e.g., alkylation) groups .
Biological assays : Test anti-inflammatory activity using COX-2 inhibition assays or cytokine profiling (e.g., IL-6/TNF-α suppression) .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins.
Key Insight : Hydrophobic interactions from the benzothiophene ring and hydrogen bonding from the hydroxyethyl group are critical for activity .
How should researchers address discrepancies in biological activity data across studies?
Advanced Research Question
Root Causes :
- Experimental variables : Differences in cell lines (e.g., RAW 264.7 vs. THP-1), assay conditions (IC₅₀ measurement protocols), or compound solubility.
- Sample purity : Contaminants from incomplete synthesis (e.g., residual Pd in cross-coupling reactions) may skew results .
Resolution Strategies : - Standardize assay protocols (e.g., MTT vs. Alamar Blue for cytotoxicity).
- Validate purity via HPLC-MS and NMR (e.g., ¹H/¹³C spectra for detecting stereoisomers) .
What methodologies improve solubility and bioavailability for in vivo studies?
Advanced Research Question
Approaches :
- Prodrug design : Introduce phosphate or acetate groups at the hydroxyethyl moiety to enhance aqueous solubility .
- Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to improve pharmacokinetic profiles.
Supporting Data : Derivatives like N-(2-hydroxyethyl)-octadec-9-enamide show enhanced solubility via amphiphilic structural modifications .
Which spectroscopic techniques are most reliable for characterizing this compound?
Basic Research Question
Characterization Protocol :
- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 354.12).
- FT-IR : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (hydroxyl O-H) .
How can researchers validate the compound’s stability under varying storage conditions?
Advanced Research Question
Stability Testing :
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC .
- Humidity control : Store lyophilized samples at -20°C with desiccants to prevent hydrolysis of the methoxybenzamide group.
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Challenges & Solutions :
- Reaction scalability : Transition from batch to flow chemistry for Pd-catalyzed steps to improve reproducibility .
- Cost optimization : Replace expensive catalysts (e.g., Pd/C) with nickel-based alternatives where feasible.
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
